1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine (MDL-100,907) is a selective antagonist of the serotonin 5-HT2A receptor. It was first synthesized in 1994 by researchers at Merck & Co., Inc. and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist of the serotonin 5-HT2A receptor, blocking the binding of serotonin and other agonists to the receptor. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a reduction in its physiological effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects, including:
- Reducing the activity of the prefrontal cortex, which is involved in cognitive processes such as working memory and decision-making.
- Decreasing the release of dopamine in the striatum, which is involved in reward processing and motor control.
- Altering the activity of the default mode network, which is involved in self-referential thinking and introspection.
- Decreasing the activity of the amygdala, which is involved in emotional processing and fear responses.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine has several advantages for use in laboratory experiments, including its high selectivity for the 5-HT2A receptor and its well-characterized pharmacological properties. However, it also has some limitations, such as its relatively short half-life and potential off-target effects at high concentrations.
Future Directions
There are several areas of future research that could be pursued with 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, including:
- Investigating its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, anxiety, and depression.
- Studying its effects on other serotonin receptors and their downstream signaling pathways.
- Exploring its potential use as a tool for studying the neural circuits and mechanisms underlying cognitive and emotional processes.
- Developing more potent and selective analogs of 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine for use in laboratory experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with 2-pyridinylpiperazine in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, anxiety, depression, and other psychiatric disorders.
properties
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-13-18(23-3)16(2)12-17(15)14-21-8-10-22(11-9-21)19-6-4-5-7-20-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCZJLNQPPVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258102 |
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